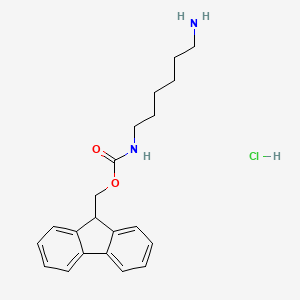

Fmoc-1,6-diaminohexane hydrochloride

Description

BenchChem offers high-quality Fmoc-1,6-diaminohexane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-1,6-diaminohexane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDQIWLYPJOUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384732 | |

| Record name | Fmoc-1,6-diaminohexane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166410-37-3 | |

| Record name | Fmoc-1,6-diaminohexane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solubility of Fmoc-1,6-diaminohexane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-1,6-diaminohexane hydrochloride, a bifunctional linker commonly employed in peptide synthesis, bioconjugation, and drug development. While precise quantitative solubility data remains elusive in publicly available literature, this document synthesizes key qualitative information, experimental protocols, and factors influencing the dissolution of this reagent in N,N-Dimethylformamide (DMF) and other organic solvents.

Core Concepts: Understanding Solubility in Fmoc Chemistry

The solubility of Fmoc-protected amino acids and linkers is a critical parameter in solid-phase peptide synthesis (SPPS) and related applications.[1] Inadequate solubility can lead to significant challenges, including poor reaction kinetics, incomplete couplings, and the generation of deletion sequences, all of which compromise the purity and yield of the final product.[1] DMF is a polar aprotic solvent widely favored in Fmoc-based synthesis due to its excellent solvating properties for most Fmoc-protected amino acids and its ability to effectively swell commonly used polystyrene-based resins.[1][2][3]

However, the hydrochloride salt form of an amine, such as in Fmoc-1,6-diaminohexane hydrochloride, introduces polarity that can limit solubility in organic solvents like DMF. The protonated amine group is more salt-like and less readily solvated by the organic medium.

Solubility Profile of Fmoc-1,6-diaminohexane Hydrochloride

| Solvent | Qualitative Solubility | Influencing Factors & Remarks |

| N,N-Dimethylformamide (DMF) | Limited (as hydrochloride salt); Improved with base | The hydrochloride salt form may exhibit limited solubility. The addition of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), is often required to neutralize the salt, forming the more soluble free base.[5] DMF is the most common solvent for reactions involving this reagent.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Likely similar to DMF | NMP is another polar aprotic solvent often used as a substitute for DMF and is expected to have similar solvating properties for the free base form.[2] However, some Fmoc-amino acids show greater decomposition in NMP over time compared to DMF.[2] A related compound, N-Fmoc-ethylenediamine HCl, was reported to precipitate from NMP even after the addition of a base, indicating potential challenges.[6] |

| Dichloromethane (DCM) | Likely Poor | DCM is a less polar solvent and is generally not a good solvent for Fmoc-protected amino acids.[4] It is unlikely to effectively dissolve the hydrochloride salt or the free base of this linker. The related N-Fmoc-ethylenediamine HCl also showed poor solubility in DCM.[6] |

| Other Solvents | Generally not recommended without empirical testing | Solvents like acetonitrile (ACN) and tetrahydrofuran (THF) have been used in specific SPPS applications, but their suitability for dissolving Fmoc-1,6-diaminohexane hydrochloride is not documented.[2] |

Experimental Protocol: Dissolution for Solid-Phase Synthesis

The following is a detailed methodology for the dissolution and coupling of Fmoc-1,6-diaminohexane hydrochloride to a solid support, based on established laboratory procedures.[5] This protocol highlights the crucial step of in-situ neutralization of the hydrochloride salt.

Objective: To dissolve Fmoc-1,6-diaminohexane hydrochloride in DMF for subsequent coupling to a 2-Chlorotrityl chloride resin.

Materials:

-

Fmoc-1,6-diaminohexane hydrochloride

-

2-Chlorotrityl chloride resin

-

Anhydrous (dry) N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Methanol (for quenching)

-

Reaction vessel suitable for solid-phase synthesis

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the 2-Chlorotrityl chloride resin in anhydrous DMF for at least 1 hour in the reaction vessel.

-

Reagent Preparation: In a separate vial, weigh the desired amount of Fmoc-1,6-diaminohexane hydrochloride.

-

Dissolution/Neutralization:

-

Add anhydrous DMF to the vial containing the Fmoc-1,6-diaminohexane hydrochloride.

-

Add 3 equivalents of DIEA relative to the molar amount of the Fmoc-linker. The base neutralizes the hydrochloride, forming the free amine which is more soluble in DMF.

-

Agitate the mixture until the solid is fully dissolved. A clear solution should be obtained.

-

-

Coupling to Resin:

-

Drain the DMF from the swollen resin.

-

Add the prepared solution of Fmoc-1,6-diaminohexane and DIEA in DMF to the resin.

-

Shake the reaction mixture for 1-2 hours at room temperature.

-

-

Quenching: After the coupling period, add a small amount of methanol to the reaction vessel and shake for 15-30 minutes to cap any unreacted 2-Chlorotrityl chloride sites on the resin.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF and subsequently with DCM to remove excess reagents and byproducts.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformation and the experimental workflow for the dissolution and coupling process.

Caption: Neutralization of Fmoc-1,6-diaminohexane Hydrochloride.

Caption: Experimental Workflow for Linker Coupling.

References

An In-depth Technical Guide to the Fmoc Protecting Group on Diaminohexane

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, drug development, and materials science. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out for its versatility and mild deprotection conditions. This guide provides a comprehensive technical overview of the application of the Fmoc protecting group to 1,6-diaminohexane, a common bifunctional linker. We will delve into the synthesis of mono- and di-Fmoc protected diaminohexane, analyze reaction conditions, detail purification protocols, and explore the kinetics of deprotection.

Introduction to the Fmoc Protection of Diaminohexane

1,6-Diaminohexane serves as a flexible aliphatic spacer in a variety of applications, including the synthesis of modified peptides, the development of antibody-drug conjugates (ADCs), and the construction of functionalized materials.[1] The presence of two primary amino groups necessitates a selective protection strategy to enable sequential modifications. The Fmoc group is an ideal choice for this purpose due to its stability under acidic conditions and its facile removal with a mild base, typically a secondary amine like piperidine.[2] This orthogonality allows for the selective deprotection of the Fmoc group while other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, remain intact.[3]

The primary challenge in the protection of symmetrical diamines like 1,6-diaminohexane lies in achieving high yields of the mono-protected product while minimizing the formation of the di-protected byproduct.[3] This guide will explore methodologies to optimize the selective mono-Fmoc protection.

Synthesis of Fmoc-Protected Diaminohexane

The synthesis of mono-Fmoc-1,6-diaminohexane typically involves the reaction of 1,6-diaminohexane with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Reaction Scheme

The general reaction for the Fmoc protection of 1,6-diaminohexane is depicted below. The reaction can yield both the desired mono-Fmoc-1,6-diaminohexane and the di-Fmoc-1,6-diaminohexane byproduct.

Caption: General reaction scheme for the Fmoc protection of 1,6-diaminohexane.

Quantitative Data on Synthesis

Achieving high selectivity for the mono-protected product is crucial. The choice of Fmoc reagent, reaction solvent, temperature, and stoichiometry of reactants all play a significant role. While specific comparative data for 1,6-diaminohexane is sparse in the literature, general principles for selective mono-acylation of diamines can be applied. A common strategy to enhance mono-protection is to use a large excess of the diamine. Another approach involves the in-situ protonation of one amino group to reduce its nucleophilicity.[3]

| Fmoc Reagent | Base | Solvent | Temperature (°C) | Diaminohexane:Fmoc Reagent Ratio | Typical Yield of Mono-Fmoc Product (%) | Reference |

| Fmoc-OSu | NaHCO₃ | Dioxane/Water | Room Temp. | >5:1 | High (not specified) | [4] |

| Fmoc-Cl | NaHCO₃ | Dioxane/Water | 0 - Room Temp. | >5:1 | 45-91 (for various diamines) | [3] |

| Fmoc-OSu | DIPEA | DCM | Room Temp. | 1:3 (Fmoc-OSu:DIPEA) | High (not specified) | [5] |

Note: The yields are general for diamines and may vary for 1,6-diaminohexane. A significant excess of diaminohexane is generally employed to favor mono-protection, with the unreacted diamine being removed during workup.

Experimental Protocols

Synthesis of mono-Fmoc-1,6-diaminohexane

This protocol is a general procedure and may require optimization.

Materials:

-

1,6-Diaminohexane

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve a large excess (e.g., 10 equivalents) of 1,6-diaminohexane in a mixture of dioxane and water (1:1).

-

To this solution, add a solution of Fmoc-OSu (1 equivalent) in dioxane dropwise at room temperature with vigorous stirring.

-

Stir the reaction mixture overnight at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography or recrystallization.

Purification of mono-Fmoc-1,6-diaminohexane

A. Flash Chromatography:

Flash chromatography is a rapid and effective method for purifying the mono-Fmoc protected diamine from the di-Fmoc byproduct and any remaining starting materials.[2]

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective. The polarity of the eluent should be adjusted based on TLC analysis.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column equilibrated with the initial mobile phase (e.g., pure dichloromethane).

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure mono-Fmoc product.

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

-

B. Recrystallization:

Recrystallization can be an effective method for purifying the mono-Fmoc product, particularly if the crude product is relatively pure.

-

Solvent System: A suitable solvent system might include a polar solvent in which the compound is soluble at elevated temperatures and less soluble at room temperature or below, and a non-polar solvent to induce precipitation. Common systems for Fmoc-protected amino compounds include ethanol/water or toluene.[6]

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Deprotection of Fmoc-1,6-diaminohexane

The removal of the Fmoc group is typically achieved by treatment with a secondary amine in a polar aprotic solvent.

Deprotection Mechanism

The deprotection proceeds via a β-elimination mechanism. The base removes the acidic proton at the C9 position of the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. The secondary amine also acts as a scavenger for the dibenzofulvene.

Caption: Mechanism of Fmoc deprotection using a secondary amine base.

Quantitative Data on Deprotection

The rate of Fmoc deprotection is dependent on the base used and the solvent. Piperidine is the most common reagent, but other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine can also be employed.

| Deprotection Reagent | Concentration | Solvent | Half-life (t₁₂) | Notes |

| Piperidine | 20% (v/v) | DMF | ~7 seconds | Standard and highly effective. |

| DBU | 2% (v/v) | DMF | ~4 seconds | Faster than piperidine, but non-nucleophilic, requiring a scavenger for dibenzofulvene. |

| Piperazine | 5% (w/v) | DMF | ~50 seconds | Slower than piperidine, but can be advantageous in preventing side reactions like aspartimide formation. |

| Piperazine + DBU | 5% + 2% | DMF | ~4 seconds | A rapid and safer alternative to piperidine. |

Data adapted from studies on model Fmoc-amino acids and may vary for Fmoc-1,6-diaminohexane.

Experimental Protocol for Fmoc Deprotection

Materials:

-

Fmoc-1,6-diaminohexane

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Dissolve the Fmoc-protected diaminohexane in DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

To the residue, add diethyl ether to precipitate the product.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain the free diamine.

Applications in Drug Development and Research

Mono-Fmoc-protected 1,6-diaminohexane is a valuable building block in several areas of drug development and research:

-

Linkerology in ADCs: It can be used as a component of the linker that connects a cytotoxic drug to an antibody. The free amino group can be functionalized with a payload, while the Fmoc-protected amine can be deprotected for conjugation to the antibody.

-

Peptide Modification: The free amino group of mono-Fmoc-1,6-diaminohexane can be acylated with a peptide, and the subsequent deprotection of the Fmoc group allows for further modification or conjugation.[7]

-

Solid-Phase Synthesis: It can be attached to a solid support to introduce a flexible spacer with a free amino group for the synthesis of peptides or other molecules.[7]

-

Bioconjugation: It serves as a linker for attaching biomolecules, such as proteins or nucleic acids, to other molecules or surfaces.[1]

Conclusion

The Fmoc protecting group offers an efficient and versatile strategy for the selective protection of 1,6-diaminohexane. By carefully controlling reaction conditions, high yields of the desired mono-protected product can be achieved. The mild deprotection conditions make the Fmoc group compatible with a wide range of functional groups, rendering it an invaluable tool for researchers and professionals in drug development and chemical biology. This guide has provided a detailed overview of the synthesis, purification, and deprotection of Fmoc-protected diaminohexane, along with quantitative data and experimental protocols to aid in its practical application.

References

- 1. selekt.biotage.com [selekt.biotage.com]

- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent | MDPI [mdpi.com]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. peptideweb.com [peptideweb.com]

Storage and handling conditions for Fmoc-1,6-diaminohexane hydrochloride

An In-depth Technical Guide to the Storage and Handling of Fmoc-1,6-diaminohexane hydrochloride

For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensure experimental integrity, safety, and the longevity of the compound. This guide provides a comprehensive overview of the recommended conditions for Fmoc-1,6-diaminohexane hydrochloride, a key reagent in peptide synthesis and bioconjugation.

Chemical and Physical Properties

Fmoc-1,6-diaminohexane hydrochloride is a white to off-white crystalline powder.[1] It is a diaminohexane derivative monoprotected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. This characteristic is fundamental to its application in solid-phase peptide synthesis.

Molecular Formula: C₂₁H₂₆N₂O₂ · HCl[1][2] Molecular Weight: 374.9 g/mol [1][2] Appearance: White crystalline powder[1] Purity: Typically ≥98% (TLC) or ≥99% (HPLC)[1][3]

Storage Conditions

To maintain the stability and purity of Fmoc-1,6-diaminohexane hydrochloride, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation of the compound, affecting its reactivity and the reproducibility of experimental results.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[3] or ≤ -4°C[1] | To minimize thermal degradation and maintain the stability of the Fmoc protecting group. Lower temperatures are generally preferred for long-term storage. |

| Atmosphere | Store under an inert gas.[4] Keep container tightly closed.[4][5][6] | The compound may be sensitive to air and moisture. An inert atmosphere (e.g., argon or nitrogen) and a tightly sealed container prevent oxidation and hydrolysis. |

| Light Exposure | Store in a dark place. | While specific data on photosensitivity is limited, it is good laboratory practice to protect light-sensitive functional groups like Fmoc from degradation. |

| Moisture | Store in a dry, well-ventilated place.[4][5][6] The compound is described as hygroscopic.[4][6] | To prevent hydrolysis of the hydrochloride salt and the Fmoc group. A desiccator can be used for additional protection against moisture. |

| Container | Original, tightly sealed container. | To prevent contamination and exposure to atmospheric conditions. |

Handling Procedures and Safety Precautions

Due to its chemical nature, Fmoc-1,6-diaminohexane hydrochloride requires careful handling to ensure the safety of laboratory personnel and to prevent contamination of the reagent.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

-

Body Protection: A laboratory coat and, if handling large quantities, additional protective clothing.[4]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4][5] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.

General Handling Guidelines

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory area.

-

Use only in a chemical fume hood.

Experimental Workflow: Storage and Handling

The following diagram illustrates the recommended workflow for the storage and handling of Fmoc-1,6-diaminohexane hydrochloride.

References

Commercial Suppliers of High-Purity Fmoc-1,6-diaminohexane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity Fmoc-1,6-diaminohexane hydrochloride, a critical building block in peptide synthesis and drug development. This guide details commercial suppliers, purity specifications, and key experimental protocols for synthesis and quality control, enabling researchers to make informed decisions and streamline their research and development processes.

Introduction

Fmoc-1,6-diaminohexane hydrochloride is a bifunctional linker widely utilized in solid-phase peptide synthesis (SPPS) and the development of complex drug conjugates. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers base-lability, allowing for selective deprotection under mild conditions, a crucial feature for the synthesis of sensitive and complex biomolecules. The terminal primary amine, revealed after deprotection of a complementary protecting group or used directly, provides a reactive site for conjugation to other molecules, such as peptides, proteins, or small molecule drugs. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents commonly used in synthesis.

This guide serves as a practical resource for scientists and professionals in the pharmaceutical and biotechnology industries, providing essential technical information for the procurement and application of high-purity Fmoc-1,6-diaminohexane hydrochloride.

Commercial Supplier Data

The following table summarizes the offerings for Fmoc-1,6-diaminohexane hydrochloride from various commercial suppliers. Purity levels, analytical methods, and CAS numbers are provided to facilitate direct comparison.

| Supplier | Product Name | Purity | Analytical Method | CAS Number |

| Chem-Impex | Fmoc-1,6-diaminohexane hydrochloride | ≥ 99% | HPLC | 166410-37-3 |

| Santa Cruz Biotechnology | Fmoc-1,6-diaminohexane hydrochloride | ≥ 99% | Not Specified | 166410-37-3 |

| Sigma-Aldrich (Novabiochem®) | mono-Fmoc 1,6-diaminohexane hydrochloride | ≥ 98% | TLC | 945923-91-1 |

| Advanced ChemTech | Fmoc-1,6-diaminohexane·HCl | Not Specified | Not Specified | 166410-37-3 / 945923-91-1 |

| Merck | MONO-FMOC 1,6-DIAMINOHEXANE HYDROCHLORIDE | Not Specified | Not Specified | Not Specified |

| TargetMol | Fmoc-1,6-diaminohexane hydrochloride | Not Specified | Not Specified | Not Specified |

Note on CAS Numbers: It is important to note the presence of two primary CAS numbers associated with this compound. CAS 166410-37-3 typically refers to the free base (N-(9-Fluorenylmethoxycarbonyl)-1,6-diaminohexane), while CAS 945923-91-1 is more specific to the hydrochloride salt . Researchers should verify the specific form with the supplier.

Experimental Protocols

Synthesis of N-Fmoc-1,6-diaminohexane Hydrochloride

The following is a representative procedure for the synthesis of mono-Fmoc protected 1,6-diaminohexane, adapted from established methods for the selective protection of diamines. This protocol is intended as a guide and may require optimization based on laboratory conditions and available reagents.

Materials:

-

1,6-Diaminohexane

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether or 1 M aqueous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 1,6-diaminohexane (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0-1.2 equivalents) to the solution and stir at room temperature.

-

Fmoc Protection: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (0.95-1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C (ice bath). The slow addition is crucial to favor mono-protection.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting diamine and the formation of the mono-Fmoc protected product.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess diamine and base), saturated NaHCO₃ solution (to neutralize), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-Fmoc protected diamine.

-

Salt Formation: Dissolve the purified N-Fmoc-1,6-diaminohexane in a minimal amount of a suitable solvent (e.g., DCM or diethyl ether). Add a stoichiometric amount of HCl solution (e.g., 2 M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Fmoc-1,6-diaminohexane hydrochloride as a white to off-white solid.

Quality Control Methodologies

To ensure the high purity required for sensitive applications like peptide synthesis and drug development, rigorous quality control is essential. The following are standard analytical methods for assessing the purity of Fmoc-1,6-diaminohexane hydrochloride.

1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 301 nm (characteristic absorbance wavelengths for the Fmoc group).

-

Injection Volume: 10 µL.

-

Expected Result: A major peak corresponding to the product with a purity of ≥98% or ≥99% as specified by the supplier.

2. Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 v/v). The polarity can be adjusted to achieve optimal separation.

-

Visualization:

-

UV light (254 nm) to visualize the Fmoc-containing spot.

-

Ninhydrin stain followed by heating to visualize any primary or secondary amines (unreacted diamine or the product itself).

-

-

Expected Result: A single major spot with an Rf value distinct from the starting materials.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure of the compound. The spectra should be consistent with the expected structure of Fmoc-1,6-diaminohexane hydrochloride, showing characteristic peaks for the Fmoc group protons and the hexamethylene chain protons.

4. Mass Spectrometry (MS)

-

Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for Fmoc-1,6-diaminohexane hydrochloride.

Quality Control Workflow

Caption: Quality control workflow for Fmoc-1,6-diaminohexane hydrochloride.

Methodological & Application

Application Notes and Protocols for Fmoc-1,6-diaminohexane in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1,6-diaminohexane hydrochloride is a bifunctional linker utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce a flexible six-carbon spacer within a peptide sequence or to modify the C-terminus of a peptide.[1] One of its primary applications is to serve as a spacer arm, separating a peptide sequence from a carrier molecule, a fluorescent probe, or another peptide, which can be crucial for maintaining the biological activity of the peptide. This document provides a detailed guide for the application of Fmoc-1,6-diaminohexane in standard Fmoc-based SPPS protocols.

The use of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on one of the amino groups allows for its selective deprotection under mild basic conditions, a hallmark of Fmoc SPPS.[2][3] The other primary amino group is protonated as a hydrochloride salt, which is typically neutralized in situ during the coupling reaction. This orthogonal protection scheme enables the stepwise assembly of a peptide chain onto the free amine of the diaminohexane linker after it has been coupled to a solid support.

Core Principles

The incorporation of Fmoc-1,6-diaminohexane into a peptide sequence via SPPS follows the standard cycle of Fmoc deprotection, amino acid coupling, and washing. The key distinction lies in the initial steps of coupling the diaminohexane linker to the resin and the subsequent coupling of the first amino acid to the linker.

Key steps in utilizing Fmoc-1,6-diaminohexane:

-

Resin Selection and Preparation: A carboxyl-functionalized resin, such as Wang or Merrifield resin, is typically used for the initial attachment of the linker.

-

Coupling of Fmoc-1,6-diaminohexane to the Resin: The free amino group of Fmoc-1,6-diaminohexane is coupled to the carboxylic acid groups on the resin.

-

Fmoc Deprotection of the Linker: The Fmoc group on the resin-bound diaminohexane is removed to expose a primary amine.

-

Peptide Chain Elongation: Standard Fmoc-protected amino acids are sequentially coupled to the free amine of the linker.

-

Cleavage and Deprotection: The final peptide, now containing the 1,6-diaminohexane spacer, is cleaved from the resin, and side-chain protecting groups are removed.

Experimental Protocols

Materials and Reagents

-

Fmoc-1,6-diaminohexane hydrochloride

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Wang resin, 100-200 mesh)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Acetonitrile (ACN), HPLC grade

-

Diethyl ether, anhydrous

Protocol 1: Coupling of Fmoc-1,6-diaminohexane to Wang Resin

This protocol describes the attachment of the Fmoc-1,6-diaminohexane linker to a carboxyl-functionalized resin.

-

Resin Swelling:

-

Place the desired amount of Wang resin (e.g., 1 g, with a substitution of 0.5 mmol/g) in a reaction vessel.

-

Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.

-

-

Activation of Resin Carboxyl Groups:

-

Drain the DMF from the swollen resin.

-

Wash the resin with DMF (3 x 10 mL).

-

In a separate vial, dissolve DIC (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

-

Add the activation mixture to the resin and agitate for 30 minutes.

-

-

Coupling of Fmoc-1,6-diaminohexane:

-

In another vial, dissolve Fmoc-1,6-diaminohexane hydrochloride (3 equivalents) and DIPEA (3.5 equivalents) in DMF.

-

Add this solution to the activated resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

-

-

Capping of Unreacted Sites (Optional but Recommended):

-

Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Drying:

-

Dry the resin under vacuum for several hours. The loading of the linker can be determined by Fmoc quantification.

-

Protocol 2: Standard SPPS Cycle for Peptide Elongation

This protocol outlines the steps for elongating the peptide chain on the diaminohexane-functionalized resin.

-

Fmoc Deprotection:

-

Swell the Fmoc-1,6-diaminohexane-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), an activating agent (e.g., HBTU, 3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to initiate activation.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

-

-

Repeat Cycle:

-

Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.

-

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

-

Final Fmoc Deprotection:

-

Perform the Fmoc deprotection step as described in Protocol 2 to remove the Fmoc group from the N-terminal amino acid.

-

Wash the resin with DMF (5 times) and then with DCM (3 times).

-

Dry the resin under vacuum.

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Quantitative Data Summary

The following tables provide typical parameters for the use of Fmoc-1,6-diaminohexane in SPPS. Note that optimal conditions may vary depending on the specific peptide sequence and should be determined empirically.

| Parameter | Value | Notes |

| Resin Type | Wang or Merrifield | Carboxyl-functionalized resins are required for initial linker attachment. |

| Resin Loading | 0.3 - 0.8 mmol/g | A lower loading is often preferred for longer or more complex peptides. |

| Fmoc-1,6-diaminohexane Equivalents | 2-4 eq. | Relative to resin functionalization. |

| Coupling Reagent Equivalents (for linker) | 2-4 eq. (e.g., DIC/HOBt) | To ensure efficient coupling to the solid support. |

| Coupling Time for Linker | 2-4 hours | Reaction completion can be monitored by a Kaiser test on a resin sample after deprotection. |

Table 1: Typical Parameters for Coupling Fmoc-1,6-diaminohexane to Resin

| Parameter | Value | Notes |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | A two-step deprotection (e.g., 5 min + 15 min) is standard.[4] |

| Fmoc-Amino Acid Equivalents | 3-5 eq. | A higher excess can be used for difficult couplings. |

| Coupling Reagent Equivalents | 3-5 eq. (e.g., HBTU/HOBt) | Relative to the loading of the diaminohexane linker. |

| Base Equivalents (DIPEA) | 6-10 eq. | To neutralize the amino acid salt and facilitate coupling. |

| Coupling Time for Amino Acids | 1-2 hours | May be extended for sterically hindered amino acids. |

Table 2: Typical Parameters for Peptide Chain Elongation on the Linker

| Parameter | Composition | Reaction Time | Scavengers |

| Standard Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 hours | TIS is a common scavenger for trityl and t-butyl protecting groups. |

| Cleavage Cocktail for Arg(Pbf/Pmc) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 2-4 hours | Phenol is used to scavenge cations generated from arginine side-chain deprotection. |

| Cleavage Cocktail for Cys(Trt) | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | 2-3 hours | EDT (ethanedithiol) is a scavenger for the trityl group from cysteine. |

Table 3: Common Cleavage Cocktails

Mandatory Visualizations

Caption: Workflow for SPPS using Fmoc-1,6-diaminohexane linker.

Caption: The iterative cycle of Fmoc-SPPS.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with a Hexanediamine Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC is composed of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a highly potent small molecule drug (payload), and a chemical linker that connects the antibody to the payload. The linker is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the synthesis of ADCs utilizing a hexanediamine-based linker, a non-cleavable aliphatic linker that offers stability in circulation.

The synthesis strategy outlined here involves a three-stage process:

-

Preparation of a Maleimide-Activated Payload: The cytotoxic drug is functionalized with a maleimide group via a linker containing a hexanediamine spacer.

-

Antibody Thiolation: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups.

-

Conjugation and Purification: The maleimide-activated payload is conjugated to the thiolated antibody, followed by purification and characterization of the resulting ADC.

Data Presentation

The following tables summarize representative quantitative data for ADCs synthesized with aliphatic non-cleavable linkers, which are expected to have similar properties to hexanediamine-based linkers.

Table 1: Representative ADC Synthesis and Characterization Data

| Parameter | Representative Value | Method of Analysis |

| Conjugation Efficiency | >95% | LC-MS |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, UV/Vis Spectroscopy, LC-MS |

| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) |

| Residual Free Drug | <1% | Reversed-Phase HPLC (RP-HPLC) |

Table 2: Representative In Vitro Stability and Efficacy Data

| Parameter | Representative Value | Assay |

| Plasma Stability (7 days) | >90% ADC remaining | In vitro plasma incubation followed by ELISA or LC-MS |

| IC50 (Antigen-Positive Cell Line) | 0.1 - 10 nM | Cell-based cytotoxicity assay (e.g., MTT, XTT) |

| IC50 (Antigen-Negative Cell Line) | >1000 nM | Cell-based cytotoxicity assay (e.g., MTT, XTT) |

Experimental Protocols

Preparation of Maleimide-Hexanediamine-Payload Cassette

This protocol describes the synthesis of a maleimide-activated payload using a hexanediamine spacer. This example assumes the payload has a carboxylic acid group for activation.

Materials:

-

Payload with a carboxylic acid functional group

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Hexanediamine

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Protocol:

-

Activation of Payload:

-

Dissolve the payload (1 eq) in anhydrous DMF.

-

Add NHS (1.1 eq) and DCC (1.1 eq).

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. The filtrate containing the NHS-activated payload is used directly in the next step.

-

-

Coupling of Hexanediamine to Activated Payload:

-

In a separate flask, dissolve hexanediamine (10 eq, to favor mono-acylation) in anhydrous DMF.

-

Slowly add the solution of NHS-activated payload from step 1 to the hexanediamine solution at 0°C.

-

Add TEA (2 eq) and stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the amine-functionalized payload.

-

-

Reaction with SMCC to Introduce Maleimide Group:

-

Dissolve the amine-functionalized payload (1 eq) in anhydrous DCM.

-

Add SMCC (1.2 eq) and DIPEA (3 eq).

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final maleimide-hexanediamine-payload cassette.

-

Antibody Thiolation (Partial Reduction)

This protocol describes the generation of free thiol groups on the antibody by partially reducing the interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA (degassed)

Protocol:

-

Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.

-

Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2-5 fold molar excess of TCEP per disulfide bond to be reduced. The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Incubate the reaction at 37°C for 1-2 hours.

-

Immediately purify the reduced antibody using a pre-equilibrated desalting column with degassed PBS, pH 7.2, containing 1 mM EDTA to remove excess TCEP.

-

Determine the concentration of the thiolated antibody using a UV-Vis spectrophotometer at 280 nm.

Conjugation of Maleimide-Payload to Thiolated Antibody

This protocol describes the conjugation of the maleimide-activated payload to the reduced antibody.

Materials:

-

Thiolated antibody from Protocol 2

-

Maleimide-hexanediamine-payload cassette from Protocol 1

-

Dimethyl sulfoxide (DMSO)

-

PBS, pH 7.2, containing 1 mM EDTA (degassed)

Protocol:

-

Dissolve the maleimide-hexanediamine-payload cassette in a minimal amount of DMSO.

-

Add a 5-10 fold molar excess of the dissolved payload cassette to the thiolated antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

-

The reaction can be quenched by adding an excess of N-acetylcysteine.

Purification and Characterization of the ADC

This protocol describes the purification of the ADC from unreacted payload and other impurities, followed by characterization.

Materials:

-

Crude ADC solution from Protocol 3

-

Size Exclusion Chromatography (SEC) system

-

Hydrophobic Interaction Chromatography (HIC) system

-

Appropriate buffers for SEC and HIC

-

UV-Vis Spectrophotometer

-

LC-MS system

Protocol:

-

Purification:

-

Concentrate the crude ADC solution and buffer exchange into a suitable buffer for purification using a centrifugal filter unit.

-

Purify the ADC using an SEC column to remove unconjugated payload and aggregates.

-

Further purification and separation of ADC species with different DARs can be achieved using HIC.

-

-

Characterization:

-

Drug-to-Antibody Ratio (DAR) Determination:

-

HIC-HPLC: Analyze the purified ADC on a HIC column. The different DAR species will elute as distinct peaks due to increasing hydrophobicity with higher drug loading. The average DAR can be calculated from the peak areas.

-

UV/Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

-

LC-MS: For a precise mass determination of the different ADC species, which allows for an accurate DAR calculation.

-

-

Purity and Aggregation Analysis:

-

Analyze the final ADC product by SEC to determine the percentage of monomer, aggregates, and fragments.

-

-

Residual Free Drug Analysis:

-

Use RP-HPLC to quantify the amount of unconjugated payload remaining in the final ADC preparation.

-

-

Mandatory Visualizations

Caption: Workflow for the synthesis of an ADC with a hexanediamine linker.

Caption: Workflow for in vitro stability and cytotoxicity testing of ADCs.

Application Notes and Protocols: Functionalization of Polymers using Fmoc-1,6-diaminohexane hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with primary amines is a critical step in the development of advanced materials for a wide range of biomedical applications, including drug delivery, tissue engineering, and bioconjugation. 1,6-Diaminohexane is a versatile linker that introduces a flexible six-carbon spacer with a terminal primary amine, suitable for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules. This document provides detailed protocols for the covalent attachment of a protected form of this linker, Fmoc-1,6-diaminohexane hydrochloride, to carboxylated polymers, followed by the deprotection of the amine group to yield a functionalized polymer ready for subsequent conjugation.

The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise synthesis, ensuring that the primary amine of the linker remains unreactive until its specific deprotection. This strategy is widely employed in solid-phase peptide synthesis and can be effectively adapted for polymer modification.

Core Applications

Functionalized polymers created using Fmoc-1,6-diaminohexane hydrochloride are instrumental in various research and development areas:

-

Drug Delivery: The terminal primary amine serves as an attachment point for anticancer drugs, enabling targeted delivery to tumor tissues and reducing systemic toxicity.

-

Bioconjugation: Researchers can create bioconjugates by linking peptides, antibodies, or other biomolecules to the functionalized polymer, essential for developing targeted therapeutic and diagnostic agents.

-

Material Science: This method is used to create functionalized polymers for coatings and advanced materials with specific, tailored properties.

Experimental Protocols

This section details the step-by-step procedures for the functionalization of a carboxylated polymer with Fmoc-1,6-diaminohexane hydrochloride, followed by the deprotection of the Fmoc group to expose the primary amine.

Part 1: Coupling of Fmoc-1,6-diaminohexane hydrochloride to a Carboxylated Polymer

This protocol utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry to activate the carboxyl groups on the polymer backbone for reaction with the primary amine of the non-Fmoc protected end of the diaminohexane linker.

Materials:

-

Carboxylated polymer (e.g., poly(acrylic acid), carboxyl-terminated polyethylene glycol)

-

Fmoc-1,6-diaminohexane hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

-

Washing Buffer: PBS with 0.05% Tween-20

-

Anhydrous Dimethylformamide (DMF)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Lyophilizer

Procedure:

-

Polymer Preparation: Dissolve the carboxylated polymer in the Activation Buffer to a final concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Freshly prepare solutions of EDC and sulfo-NHS in Activation Buffer.

-

Add EDC and sulfo-NHS to the polymer solution. A typical starting molar ratio is a 2-5 fold molar excess of EDC and sulfo-NHS over the number of carboxyl groups on the polymer.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step forms a more stable amine-reactive sulfo-NHS ester intermediate.

-

-

Coupling Reaction:

-

Dissolve Fmoc-1,6-diaminohexane hydrochloride in the Coupling Buffer. A 10-20 fold molar excess relative to the polymer's carboxyl groups is recommended.

-

Add the Fmoc-1,6-diaminohexane solution to the activated polymer solution.

-

Adjust the pH of the reaction mixture to 7.2-8.0 using 0.1 M NaOH if necessary.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted sulfo-NHS esters. Incubate for 30 minutes at room temperature.

-

Purification:

-

Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off.

-

Dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted reagents and byproducts.

-

Freeze-dry the purified Fmoc-functionalized polymer to obtain a solid product.

-

Standard Operating Procedure for Fmoc Removal from Diaminohexane Linkers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine protecting group in solid-phase peptide synthesis (SPPS) and solution-phase organic synthesis.[1] Its popularity stems from its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly employed for amino acids.[1] Diaminohexane is a flexible aliphatic linker frequently used in the synthesis of bioconjugates, peptidomimetics, and other functionalized molecules. This document provides a detailed standard operating procedure (SOP) for the removal of the Fmoc protecting group from mono-Fmoc protected 1,6-diaminohexane in both solid-phase and solution-phase settings.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring's β-carbon. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The secondary amine in the deprotection solution then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, thus preventing side reactions with the newly deprotected amine.[2][3]

Data Presentation: Comparison of Deprotection Reagents and Conditions

The efficiency of Fmoc removal can be influenced by the choice of base, its concentration, the solvent, and the reaction time. The following table summarizes common deprotection conditions. While specific quantitative data for diaminohexane linkers is not extensively published, the data presented is based on standard Fmoc deprotection protocols in SPPS, which are generally applicable.[4][5]

| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Remarks |

| Piperidine | 20% (v/v) | N,N-Dimethylformamide (DMF) | 5-20 minutes | The most common and effective reagent for Fmoc removal.[6][7] |

| Piperidine | 5-50% (v/v) | N,N-Dimethylformamide (DMF) | 3-30 minutes | Higher concentrations can lead to faster deprotection.[8] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | N,N-Dimethylformamide (DMF) | 2-10 minutes | A stronger, non-nucleophilic base that can be effective for sterically hindered or aggregated sequences. Often used in combination with a scavenger like piperidine.[3] |

| 4-Methylpiperidine (4-MP) | 20% (v/v) | N,N-Dimethylformamide (DMF) | 5-20 minutes | An alternative to piperidine with similar efficiency.[2][3] |

| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | 10-20 minutes | A less toxic alternative to piperidine, though may be less efficient for some substrates.[2] |

Experimental Protocols

Protocol 1: Fmoc Deprotection of Diaminohexane Linker on a Solid Support (SPPS)

This protocol describes the removal of the Fmoc group from a diaminohexane linker that is attached to a solid support, such as a resin.

Materials:

-

Fmoc-diaminohexane-functionalized resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis reaction vessel with a frit

-

Shaker or vortex mixer

Procedure:

-

Resin Swelling: Swell the Fmoc-diaminohexane-functionalized resin in DMF for 30-60 minutes in the reaction vessel.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[6]

-

Agitation: Agitate the resin suspension at room temperature for 2-3 minutes.[6]

-

Drainage: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.

-

Agitation: Agitate the resin suspension at room temperature for 10-15 minutes.[1]

-

Drainage: Drain the deprotection solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

-

Final Wash: Wash the resin with DCM (3 times) to prepare for the next coupling step or cleavage from the resin.

-

Drying: Dry the resin under vacuum.

Monitoring Deprotection: The completeness of the Fmoc deprotection can be monitored qualitatively using the Kaiser test, which detects the presence of free primary amines. A positive result (blue/purple beads) indicates successful Fmoc removal.

Protocol 2: Fmoc Deprotection of Diaminohexane Linker in Solution Phase

This protocol is for the removal of the Fmoc group from mono-Fmoc protected 1,6-diaminohexane in a solution.

Materials:

-

Mono-Fmoc-1,6-diaminohexane

-

Deprotection solution: 20% (v/v) piperidine in Dichloromethane (DCM) or DMF

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the mono-Fmoc-1,6-diaminohexane in DCM or DMF in a round-bottom flask.

-

Addition of Deprotection Reagent: Add an excess of the 20% piperidine solution to the flask. A 5-10 fold molar excess of piperidine is typically sufficient.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 30-60 minutes.

-

Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess piperidine and solvent. b. Dissolve the residue in DCM. c. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2-3 times) to remove the dibenzofulvene-piperidine adduct. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter the drying agent. g. Concentrate the filtrate under reduced pressure to obtain the deprotected diaminohexane.

-

Purification (if necessary): The resulting free diamine may be pure enough for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel, though the high polarity of the product can make this challenging.[9] Alternatively, precipitation of the product from a suitable solvent system can be attempted.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Fmoc-1,6-diaminohexane in Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize side reactions when using Fmoc-1,6-diaminohexane in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary side reaction of concern when using Fmoc-1,6-diaminohexane in Solid-Phase Peptide Synthesis (SPPS), and how do I detect it?

The primary side reaction is diacylation . After the Fmoc group is removed from the resin-bound 1,6-diaminohexane, two primary amines are available. The intended reaction is the acylation of the terminal amine. However, the free amine of a second incoming activated amino acid can react with another resin-bound diamine, leading to cross-linking of peptide chains or oligomerization of the linker itself. This results in a significant decrease in the yield of the desired peptide and complicates purification.

Detection:

-

Mass Spectrometry (MS): Analyze the crude peptide after cleavage from the resin. Look for species with masses corresponding to the target peptide plus the mass of the diamine linker and another peptide chain or fragment.

-

High-Performance Liquid Chromatography (HPLC): Diacylated byproducts will have different retention times compared to the desired product. They often appear as broader, later-eluting peaks.

Q2: I suspect diacylation is occurring. How can I minimize this side reaction?

There are two main strategies to minimize diacylation: controlling the stoichiometry of the coupling reaction and using an orthogonal protection strategy.

-

Stoichiometric Control: By carefully controlling the equivalents of the incoming amino acid, you can favor mono-acylation. Using a concentration of the activated amino acid that is not in large excess reduces the probability of a second acylation event.

-

Orthogonal Protection: This is the most robust method. It involves protecting the second amine of the diaminohexane linker with a group that is stable to the Fmoc deprotection conditions (piperidine) and the final cleavage from the resin (e.g., TFA). This protecting group can be removed selectively at the desired stage of the synthesis.

Q3: What are suitable orthogonal protecting groups for the second amine of 1,6-diaminohexane?

Several protecting groups are orthogonal to the standard Fmoc/tBu strategy.[1][2][3] The choice depends on the desired deprotection conditions.

| Protecting Group | Deprotection Conditions | Stability |

| Boc (tert-butyloxycarbonyl) | Mild acid (e.g., TFA), compatible with final cleavage | Stable to piperidine |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% hydrazine in DMF | Stable to piperidine and TFA |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% hydrazine in DMF (slower than Dde) | Stable to piperidine and TFA |

| Mmt (4-methoxytrityl) | 1-2% TFA in DCM | Stable to piperidine |

| Mtt (4-methyltrityl) | 1-2% TFA in DCM | Stable to piperidine |

Q4: My couplings to the deprotected 1,6-diaminohexane are inefficient, leading to low yield. What could be the cause?

Low coupling efficiency can be due to several factors:

-

Steric Hindrance: Although 1,6-diaminohexane is a flexible linker, the resin matrix can cause steric hindrance.

-

Peptide Aggregation: The growing peptide chain can aggregate, preventing access of reagents to the free amine of the linker.[4]

-

Incomplete Deprotection: If the Fmoc group is not completely removed, the subsequent coupling will be inefficient.

Troubleshooting Steps:

-

Optimize Coupling Reagents: Use a more potent coupling reagent like HATU or HCTU.[5]

-

Increase Reaction Time and/or Temperature: Longer coupling times or the use of microwave-assisted synthesis can improve efficiency.

-

Use Additives: Additives like HOBt or Oxyma can enhance coupling efficiency and reduce side reactions.[6]

-

Disrupt Aggregation: If aggregation is suspected, switch to a more polar solvent like NMP or add chaotropic salts.

Experimental Protocols

Protocol 1: Coupling of Fmoc-1,6-diaminohexane to Carboxyl-Terminated Resin

This protocol describes the initial loading of the diamine linker onto a resin with a free carboxylic acid (e.g., Merrifield resin).

-

Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.

-

Activation of Resin Carboxyl Groups: Activate the carboxyl groups on the resin using a suitable method, for example, by converting them to acid chlorides with thionyl chloride.

-

Coupling Reaction:

-

Dissolve Fmoc-1,6-diaminohexane hydrochloride (1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq.) in DMF.

-

Add the solution to the activated resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Washing: Wash the resin sequentially with DMF, DCM, and methanol.

-

Capping (Optional but Recommended): To block any unreacted carboxyl groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF.

-

Drying: Dry the resin under vacuum.

Protocol 2: Mono-acylation of Resin-Bound 1,6-diaminohexane (Stoichiometric Control)

This protocol is for the coupling of the first amino acid to the deprotected diamine linker, aiming to minimize diacylation by controlling reagent amounts.

-

Fmoc Deprotection:

-

Swell the Fmoc-1,6-diaminohexane-resin in DMF.

-

Treat with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve the Fmoc-amino acid (1.1 eq.), a coupling reagent (e.g., HBTU, 1.1 eq.), and HOBt (1.1 eq.) in DMF.

-

Add DIPEA (2.2 eq.) and allow to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

-

Washing: Wash the resin with DMF, DCM, and methanol.

Quantitative Data Summary

The following table provides a conceptual overview of how the stoichiometry of the incoming amino acid can influence the ratio of mono-acylated to di-acylated product. Please note that these are representative values and the actual results will depend on the specific reaction conditions, resin, and amino acid used.

| Equivalents of Incoming Amino Acid | Expected Mono-acylation (%) | Expected Di-acylation (%) | Notes |

| 1.1 | > 95% | < 5% | Favors mono-acylation, but may require longer reaction times or a second coupling for completion. |

| 2.0 | ~ 80-90% | ~ 10-20% | Increased risk of diacylation. |

| 3.0 or more | < 70% | > 30% | High risk of significant diacylation. Not recommended for selective mono-acylation. |

Visualizations

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. biosynth.com [biosynth.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

Technical Support Center: Strategies to Improve Yield in SPPS Using Diamine Linkers

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve peptide yields when utilizing diamine linkers.

Troubleshooting Guides

Low peptide yield is a common issue in SPPS that can arise from various factors. When using diamine linkers, specific challenges may occur. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low or No Peptide Yield After Synthesis

Q1: I am experiencing a significantly lower than expected peptide yield after cleavage when using a diamine linker. What are the common causes?

Low peptide yield when using diamine linkers can primarily be attributed to three main areas: incomplete peptide chain elongation, undesired side reactions involving the linker, and inefficient final cleavage. A systematic diagnostic approach is recommended to pinpoint the root cause.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low peptide yield with diamine linkers.

Step-by-Step Troubleshooting:

-

Verify Peptide Elongation:

-

Symptom: Minimal weight gain of the resin post-synthesis.

-

Action: Perform a test cleavage on a small amount of resin and analyze the supernatant by LC-MS. The presence of truncated sequences indicates incomplete coupling or premature chain termination.

-

Monitoring: Use the Kaiser test (for primary amines) or Chloranil test (for secondary amines) after each coupling step to ensure complete reaction. A positive result indicates free amines and incomplete coupling.

-

-

Investigate Linker-Specific Side Reactions:

-

Symptom: Multiple peaks on the crude LC-MS chromatogram, with masses corresponding to unexpected modifications.

-

Common Side Reaction with Diamine Linkers (e.g., Dbz): Over-acylation, where the second amine of the diamine linker is acylated, leading to branched peptides or chain termination.[1][2] This is particularly problematic with glycine-rich sequences.[1][2]

-

Action: Analyze the crude product by LC-MS to identify any byproducts with a mass corresponding to the addition of an extra amino acid or capping group on the linker.

-

-

Assess Final Cleavage Efficiency:

-

Symptom: The peptide is present on the resin (confirmed by test cleavage) but is not efficiently released during the final cleavage.

-

Action: Review your cleavage cocktail and conditions. Ensure the cocktail is appropriate for the specific diamine linker and the protecting groups used. Increase cleavage time or use a stronger acid cocktail if necessary.

-

Frequently Asked Questions (FAQs)

Q2: How can I prevent over-acylation on a 3,4-diaminobenzoic acid (Dbz) linker?

Over-acylation of the second amine on the Dbz linker is a significant cause of yield loss.[1][2] To prevent this, you can employ an orthogonal protecting group on one of the amines. The allyloxycarbonyl (Alloc) group is a suitable choice as it is stable during standard Fmoc-SPPS but can be selectively removed before the final modification of the linker.[1][2]

Workflow for Using a Protected Diamine Linker:

Caption: Workflow for SPPS using a protected diamine linker (Dbz-Alloc).

Q3: Can the use of a diamine linker help to avoid diketopiperazine (DKP) formation?

Yes, using a linker like 3,4-diaminobenzoic acid (Dbz) can prevent DKP formation. DKP formation is a common side reaction that leads to chain termination and significant yield loss, especially with C-terminal proline or glycine residues. Since the peptide is attached to the Dbz linker via a stable amide bond, the cyclization reaction leading to DKP is effectively suppressed.

Q4: Are there alternative diamine linkers to Dbz?

While Dbz is commonly used, especially for the synthesis of peptide thioesters, other diamine linkers can be employed depending on the desired C-terminal functionality. For instance, safety-catch linkers like the 4-sulfamylbutyryl linker can be used for the synthesis of peptide amides and thioesters. The choice of linker will depend on the overall synthetic strategy and the desired final product.

Data Presentation

The following table summarizes the impact of using an unprotected versus a protected (Alloc) Dbz linker on the purity of a glycine-rich peptide, highlighting the effectiveness of the protection strategy in preventing over-acylation.

Table 1: Impact of Alloc Protection on the Purity of a Glycine-Rich Peptide Synthesized on a Dbz Linker

| Peptide Sequence | Linker Strategy | Crude Purity (%) | Major Impurity |

| SGRGKGGKGLGKGG | Unprotected Dbz | ~50% | Branched peptide (over-acylation) |

| SGRGKGGKGLGKGG | Protected Dbz (Alloc) | >85% | Deletion sequences |

Data synthesized from findings reported in literature, where over-acylation of unprotected Dbz linkers with glycine-rich sequences was a significant issue that was resolved with Alloc protection.[1][2]

Experimental Protocols

Protocol 1: Coupling of Fmoc-Dbz(Alloc)-OH to Rink Amide Resin

This protocol describes the manual coupling of the protected diamine linker to the solid support.

Materials:

-

Rink Amide resin

-

Fmoc-Dbz(Alloc)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF twice (5 minutes and 15 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

Coupling Cocktail Preparation: In a separate vial, dissolve Fmoc-Dbz(Alloc)-OH (2 eq.), HBTU (1.95 eq.), and DIPEA (4 eq.) in DMF.

-

Coupling Reaction: Add the coupling cocktail to the deprotected resin and agitate at room temperature for 2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Drying: Dry the resin under vacuum.

Protocol 2: Alloc Group Deprotection